(R)-Methyl 2-(benzylamino)propanoate hydrochloride
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Overview
Description
“®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride” and “®-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” are related compounds12. They are typically stored in an inert atmosphere at room temperature12.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions3. For example, the synthesis of “ETHYL 2-(BENZYLAMINO)PROPANOATE” involves a reaction with potassium carbonate in N,N-dimethyl-formamide4.
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various techniques. However, specific information about the molecular structure of “®-Methyl 2-(benzylamino)propanoate hydrochloride” was not found5.
Chemical Reactions Analysis
Benzylamines, which are related to the compound , can undergo a variety of chemical reactions6. For example, they can be used as substrates to synthesize α-amino phosphonates and α-aminonitriles5.
Physical And Chemical Properties Analysis
“®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride” and “®-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” are solids at room temperature12. They have molecular weights of 287.79 and 369.87, respectively12.
Scientific Research Applications
Synthesis and Characterization
- (R)-Methyl 2-(benzylamino)propanoate hydrochloride has been utilized in the synthesis of various novel chemical compounds. For instance, it was involved in the synthesis of dimethyl (4R*,4a′R*,7a′R*)-1-aryl-6′-benzoyl-4a′-methyl-5-oxo-1,4′,4a′,5,5′,6′-hexahydrospiro[pyrazole-4,7′-pyrrolo[3,4-c]pyridazine]-3′,7a′(1′Η)-dicarboxylates, indicating its use in creating new heterocyclic systems (Uršič et al., 2009).
- The compound has also been used in the synthesis of novel organotin(IV) derivatives with potential as antibacterial agents, showcasing its role in the development of new medicinal chemistry (Mahmood et al., 2004).
Catalysis and Chemical Reactions
- Studies have shown that (R)-Methyl 2-(benzylamino)propanoate hydrochloride can play a role in catalysis, as seen in asymmetric transfer hydrogenation reactions catalyzed by rhodium nanoparticles. This demonstrates its utility in improving the efficiency and selectivity of chemical processes (Nindakova et al., 2016).
Synthesis of Pharmacologically Active Compounds
- The compound has been used as a starting material for the enantioselective synthesis of pharmacologically active benzothiazines. This process involved the synthesis of (S)- and (R)-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates, highlighting its significance in the creation of therapeutically relevant chemicals (Bluķe et al., 2015).
Novel Compound Formation
- (R)-Methyl 2-(benzylamino)propanoate hydrochloride has been used in the preparation of benzyl (R)-2-(acetylthio)propanoate, a compound with potential as a sulfur isoster of (R)-lactic acid and ester precursors. This highlights its versatility in synthesizing compounds with varied chemical properties and potential applications (Sasaki et al., 2018).
Safety And Hazards
These compounds are labeled with the GHS07 pictogram and have the signal word “Warning”. They may be harmful if swallowed and may cause eye irritation12.
Future Directions
The crystal structure of a related compound, “®-3-phenoxy-2-propanol-1-benzylammonium ®-2-phenoxypropionate”, has been determined, suggesting potential future directions for research8.
Please note that this information is based on related compounds and may not directly apply to “®-Methyl 2-(benzylamino)propanoate hydrochloride”. Further research would be needed to provide a comprehensive analysis of this specific compound.
properties
IUPAC Name |
methyl (2R)-2-(benzylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUWPAKLUHULRE-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(benzylamino)propanoate hydrochloride |
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